3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid
CAS No.: 1265892-01-0
Cat. No.: VC0128097
Molecular Formula: C13H18N2O5S
Molecular Weight: 314.356
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1265892-01-0 |
|---|---|
| Molecular Formula | C13H18N2O5S |
| Molecular Weight | 314.356 |
| IUPAC Name | 3-[2-(oxan-2-yloxy)ethylcarbamoylamino]thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H18N2O5S/c16-12(17)11-9(4-8-21-11)15-13(18)14-5-7-20-10-3-1-2-6-19-10/h4,8,10H,1-3,5-7H2,(H,16,17)(H2,14,15,18) |
| Standard InChI Key | WFEBOBZHCYLTEZ-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)OCCNC(=O)NC2=C(SC=C2)C(=O)O |
Introduction
3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic acid is a complex organic compound with a molecular formula of C13H18N2O5S and a molecular weight of 314.36 g/mol . This compound belongs to the family of heterocyclic building blocks, which are crucial in the synthesis of various pharmaceuticals and chemical intermediates. The compound's structure includes a thiophene ring, a tetrahydro-2H-pyran moiety, and an ethylamino group linked by a carbonyl and amino functionalities.
Synthesis and Preparation
The synthesis of 3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic acid typically involves multiple steps, including the formation of the tetrahydro-2H-pyran-2-yloxyethylamine intermediate. This intermediate can be synthesized by reacting tetrahydro-2H-pyran with ethylamine derivatives under appropriate conditions.
Synthesis Steps:
-
Formation of Tetrahydro-2H-pyran-2-yloxyethylamine:
-
React tetrahydro-2H-pyran with ethylamine in the presence of a catalyst.
-
Purify the resulting amine intermediate.
-
-
Coupling with Thiophenecarboxylic Acid Derivative:
-
Activate the thiophenecarboxylic acid derivative to form an amide bond with the amine intermediate.
-
Use coupling reagents like carbodiimides or chloroformates to facilitate the reaction.
-
Applications and Uses
This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of heterocyclic compounds.
Safety and Handling
-
Usage Restrictions: This compound is intended for professional manufacturing, research laboratories, and industrial or commercial use only. It is not suitable for medical or consumer use .
-
Storage and Handling: Store in a cool, dry place, away from incompatible substances. Handle with gloves and protective clothing to avoid skin contact.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O5S |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 1265892-01-0 |
| Purity | 95.0% |
| Usage | Heterocyclic Building Blocks |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume